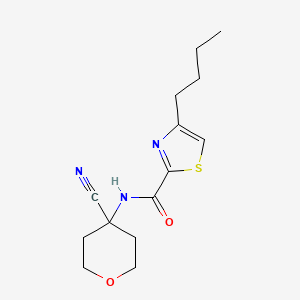
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide, also known as CTB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. CTB is a small molecule inhibitor that selectively targets a specific protein, making it an attractive candidate for drug development.
作用机制
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is a small molecule inhibitor that selectively targets a specific protein, making it an attractive candidate for drug development. The exact mechanism of action of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is not fully understood, but it is believed to bind to a specific site on the protein, preventing it from carrying out its normal function. By inhibiting this protein, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide can disrupt various cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. Additionally, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is its specificity for a specific protein, making it an attractive candidate for drug development. Additionally, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying cellular processes. However, the synthesis of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment. Additionally, the exact mechanism of action of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is not fully understood, making it difficult to predict its effects in different cellular contexts.
未来方向
There are many potential future directions for research involving 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide. One area of research could be the development of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide-based drugs for the treatment of cancer and neurological disorders. Additionally, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide could be used as a tool for studying the function of specific proteins and their role in cellular processes. Further research could also focus on understanding the mechanism of action of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide and its effects in different cellular contexts. Overall, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is a promising compound with many potential applications in various fields of research.
合成方法
The synthesis of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide involves a multi-step process that starts with the reaction of 2-aminothiazole with butyraldehyde to form 2-butylthiazole. The resulting compound is then reacted with cyanogen bromide to form 4-bromobutyl-2-thiazolylcyanide. The final step involves the reaction of 4-bromobutyl-2-thiazolylcyanide with oxanilic acid to form 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide. The synthesis of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. One of the most promising applications of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is in cancer research, where it has been shown to inhibit the growth of cancer cells by targeting a specific protein. 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to cross the blood-brain barrier. Additionally, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been investigated for its potential use as a tool in chemical biology research, where it can be used to selectively label proteins and study their function.
属性
IUPAC Name |
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-2-3-4-11-9-20-13(16-11)12(18)17-14(10-15)5-7-19-8-6-14/h9H,2-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXRCUJJHIQZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CSC(=N1)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

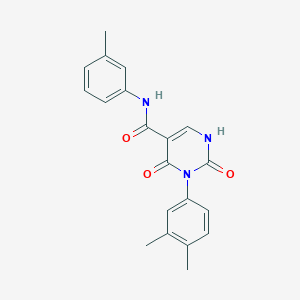
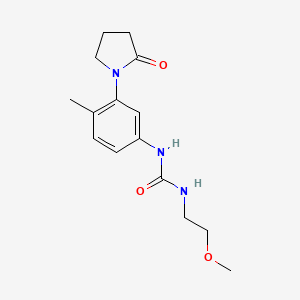
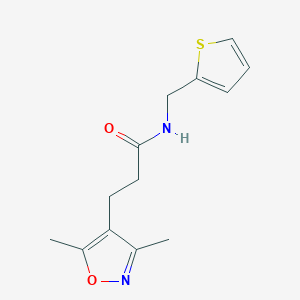

![3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
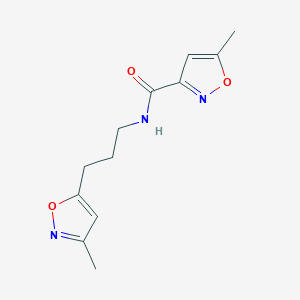

![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)
![6-Methyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2875150.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2875152.png)
![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2875153.png)
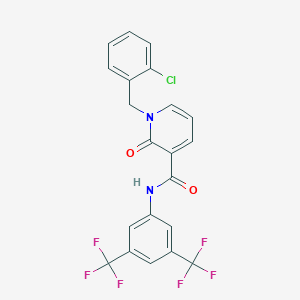
![2-[(3,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875158.png)